N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine
Description
Historical Development of Maytansine Derivatives in Targeted Cancer Therapy
Maytansine, a 19-membered macrocyclic lactam isolated from Maytenus serrata and endophytic bacteria, was first identified in the 1970s for its potent antimitotic activity. Preclinical studies revealed subnanomolar cytotoxicity against tumor cell lines, surpassing conventional chemotherapeutics like vinca alkaloids and taxanes. However, clinical trials in the 1980s revealed severe systemic toxicity, including neurotoxicity and gastrointestinal effects, halting further development.
The resurgence of interest in maytansinoids began with the advent of ADC technology. By conjugating maytansine derivatives to tumor-specific antibodies, researchers aimed to minimize off-target toxicity while retaining potency. Early successes included huN901-DM1, a conjugate targeting CD56+ malignancies, which demonstrated complete tumor regression in xenograft models. This paved the way for trastuzumab emtansine (T-DM1), the first FDA-approved maytansinoid ADC, which combines the anti-HER2 antibody trastuzumab with the derivative DM1.
Structural Evolution from Natural Maytansine to Engineered N2'-Deacetylmaytansine Analogs
Natural maytansine’s structure comprises a macrocyclic core with an epoxide, carbamate, and aromatic ester moieties. To enhance stability and conjugation efficiency, key modifications were introduced:
- N2'-Deacetylation : Removal of the acetyl group at the N2' position yielded DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), improving solubility and enabling thiol-based linker attachment.
- Linker Optimization : Early linkers like N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) provided stable antibody-drug conjugation, as seen in T-DM1. The compound N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine represents a further advancement, incorporating a cyclohexylaminocarbonyl-pyrrolidinyl linker designed to enhance plasma stability and controlled drug release.
Table 1: Structural Comparison of Maytansine Derivatives
Rationale for Antibody Conjugation in Mitigating Systemic Toxicity
The conjugation of maytansinoids to antibodies addresses two critical challenges:
- Targeted Delivery : Antibodies like trastuzumab or huN901 direct maytansinoids to tumors overexpressing HER2 or CD56, respectively, reducing exposure to healthy tissues. For example, huN901-DM1 showed selective cytotoxicity against CD56+ multiple myeloma cells, sparing CD56– counterparts.
- Controlled Payload Release : Upon internalization, ADCs undergo lysosomal degradation, releasing active metabolites such as lysine-SPP-DM1, which suppress microtubule dynamics at picomolar concentrations. The cyclohexyl-pyrrolidinyl linker in the query compound may further delay release, minimizing premature payload leakage.
Mechanistic Insights :
- Microtubule Dynamics Suppression : Maytansinoids bind to β-tubulin at the rhizoxin site, inhibiting polymerization and suppressing dynamic instability by >80% at 100 nM. DM1’s high-affinity binding (KD = 0.1 μM) at microtubule tips disrupts mitotic spindle assembly, inducing G2/M arrest.
- Metabolite Activity : Cellular processing of ADCs generates S-methyl-DM1, which retains potent antimicrotubule activity and avoids multidrug resistance mechanisms.
Properties
Molecular Formula |
C47H64ClN5O13S |
|---|---|
Molecular Weight |
974.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9+,25-10+/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI Key |
WPWQMVXPTHKASL-JIVOYMDWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Fermentation and Hydrolysis of Ansamitocins
Esterification and Epimerization Control
-
Maytansinol undergoes esterification with mercaptopropanoic acid derivatives (e.g., 12 in Scheme 13 of) using DCC/ZnCl₂.
-
Challenge : Epimerization at the alanine moiety leads to diastereomeric mixtures (e.g., DM1-SMe).
-
Mitigation : Use of Lewis acids (ZnCl₂) instead of basic catalysts minimizes racemization.
Reductive Activation
-
DM1-SMe is reduced with dithiothreitol (DTT) in neutral buffer to generate the free thiol (DM1-SH), enabling conjugation.
Synthesis of Cyclohexyl-Pyrrolidinone-Thiopropionyl Side Chain
The side chain comprises a 4-(aminocarbonyl)cyclohexylmethyl group attached to a 2,5-dioxopyrrolidine ring via a thioether bond.
Cyclohexane Intermediate Preparation
-
Step 1 : Trans-4-aminomethylcyclohexanecarboxylic acid is protected with Boc groups using di-tert-butyldicarbonate.
-
Step 2 : Amidation with (2,2-dimethoxyethyl)amine forms the 4-(aminocarbonyl)cyclohexylmethyl group.
-
Key reagent : Ethyl chloroformate activates the carboxylic acid for nucleophilic attack.
Pyrrolidinone-Thiopropionyl Linker Synthesis
-
Disulfide exchange : 4-(2-Pyridyldithio)pentanoic acid (PPA) reacts with DM1-SH to form a disulfide intermediate.
-
Oxidation : The disulfide is oxidized to a sulfonic acid, followed by activation as an N-hydroxysuccinimide (NHS) ester.
Conjugation of DM1 to the Side Chain
Thioether Formation
Direct Disulfide Exchange
-
Method B : DM1-SH reacts with pre-formed sulfhydryl derivatives of the side chain in methanol/sodium acetate buffer (pH 3–5).
Purification and Analytical Characterization
Challenges and Optimization Strategies
-
Epimerization : Use of ZnCl₂ instead of DMAP during esterification reduces racemization.
-
Solubility : Organic-aqueous solvent mixtures (e.g., MeOH/NaOAc) enhance reaction homogeneity.
-
Stability : Thioether conjugates are sensitive to oxidation; TFF purification under inert atmosphere prevents dimerization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
Under physiological conditions, the compound undergoes hydrolysis and oxidation reactions:
-
Thioether bond cleavage : The thioether linkage between the antibody and DM1 can hydrolyze in acidic or proteolytic environments, releasing active DM1 .
-
Oxidative degradation : The maytansinoid core may undergo oxidation, potentially altering its cytotoxic potency .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Physiological pH/acids | Release of free DM1 |
| Oxidation | Cellular redox systems | Structural modifications |
Stability Factors
The compound’s stability is influenced by environmental conditions:
-
Light sensitivity : Prolonged exposure to light may degrade the maytansinoid moiety.
-
Temperature : Elevated temperatures accelerate hydrolytic cleavage of the thioether bond .
-
pH : Acidic conditions promote thioether hydrolysis, while neutral pH favors stability .
| Stability Factor | Impact on Compound | Relevance to Efficacy |
|---|---|---|
| Light exposure | Degradation of DM1 | Reduced cytotoxicity |
| Temperature | Accelerated hydrolysis | Shorter half-life |
| pH | Thioether cleavage | Premature DM1 release |
Mechanism of Action
The ADC’s reactivity is tightly linked to its therapeutic function:
-
Target-mediated internalization : The trastuzumab component binds HER2 receptors on cancer cells, triggering endocytosis .
-
Intracellular activation : Proteolytic degradation releases free DM1, which disrupts microtubule dynamics, inducing apoptosis .
Analytical Characterization
Critical methods for assessing reaction outcomes and stability include:
Scientific Research Applications
Targeted Drug Delivery Systems
One of the most promising applications of N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine is its use in antibody-drug conjugates (ADCs). For instance, the conjugation of this compound with monoclonal antibodies allows for targeted delivery to specific tumor cells expressing particular antigens.
Case Study: HuN901-DM1
The HuN901-DM1 ADC combines a humanized monoclonal antibody targeting CD56 with N2'-deacetylmaytansine. Studies have demonstrated that this conjugate exhibits significant in vitro and in vivo antimyeloma activity. In preclinical models, HuN901-DM1 selectively reduced the survival of CD56+ multiple myeloma cells while sparing normal cells, highlighting its potential for clinical application in treating multiple myeloma .
Clinical Trials and Efficacy
Clinical trials are underway to assess the efficacy and safety of this compound in various cancers.
Ovarian Cancer Trials
One notable trial (NCT01609556) evaluates mirvetuximab soravtansine (IMGN853), which incorporates a similar maytansinoid structure. This trial focuses on patients with ovarian cancer and other FOLR-1 positive tumors, aiming to determine pharmacokinetic parameters and overall response rates .
Comparative Efficacy Against Other Agents
In comparative studies, N2'-deacetylmaytansine derivatives have shown superior efficacy against certain cancer cell lines when compared to traditional chemotherapeutic agents. For example, it has been reported that ADCs utilizing maytansinoids demonstrate higher response rates in metastatic breast cancer than conventional treatments like trastuzumab alone .
Safety Profile
While this compound exhibits potent cytotoxic effects, its safety profile is critical for clinical use. Preclinical studies indicate that at therapeutic doses, the compound maintains a tolerable safety profile with manageable side effects, making it a viable candidate for further clinical development.
Mechanism of Action
MCC-DM1 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. The DM1 component binds to tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis. The MCC linker facilitates the targeted delivery of DM1 to cancer cells by conjugating it to specific antibodies that recognize tumor-associated antigens .
Comparison with Similar Compounds
Comparison with Similar Maytansinoid Derivatives
Structural and Functional Differences
The table below compares the target compound with structurally analogous maytansinoids:
*Approximated from isotopic variant in ; †Estimated based on structural analogs.
Key Research Findings
a) Linker Stability and Payload Release
- The thioether linker in the target compound and its ethyl analog () offers superior stability compared to disulfide linkers (e.g., DM4), reducing premature payload release in circulation .
- The 1-oxopropyl spacer facilitates controlled hydrolysis in acidic tumor microenvironments, enhancing therapeutic specificity .
b) Impact of Substituents
- Lys-SMCC-DM1 () incorporates a lysine-derived carboxypentylamino chain, enabling site-specific conjugation via amine-reactive SMCC linkers, a critical feature for homogeneous ADC production .
c) Cytotoxic Efficacy
- All analogs retain sub-nanomolar cytotoxicity against cancer cells, consistent with maytansine’s microtubule-depolymerizing activity .
- DM4’s disulfide linker enables glutathione-mediated intracellular activation, making it suitable for tumors with high redox activity .
Biological Activity
N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine, a derivative of maytansine, exhibits significant biological activity primarily as an antitumor agent. This compound is part of a class known as maytansinoids, which are characterized by their potent cytotoxic effects on tumor cells through microtubule disruption.
Maytansine and its derivatives function by binding to tubulin, inhibiting microtubule assembly, and leading to mitotic arrest in cancer cells. This mechanism is crucial for the compound's effectiveness in targeting rapidly dividing cells, a hallmark of cancer. The specific binding site for maytansine is at the rhizoxin site on tubulin, which is distinct from other microtubule-targeting agents like taxanes and vinca alkaloids .
In Vitro and In Vivo Activity
Research has demonstrated the efficacy of N2'-deacetylmaytansine in various cancer models:
- In Vitro Studies : The compound has shown potent cytotoxicity against multiple myeloma cell lines, particularly those expressing CD56. A study using the huN901-DM1 conjugate (which includes N2'-deacetylmaytansine) revealed significant reductions in cell viability in CD56-positive multiple myeloma cells compared to CD56-negative lines .
- In Vivo Studies : Animal models have illustrated that treatment with huN901-DM1 leads to tumor growth inhibition and increased survival rates in mice bearing CD56-positive tumors. This suggests that N2'-deacetylmaytansine can effectively target and eliminate malignant cells while minimizing damage to healthy tissue .
Data Table: Summary of Biological Activity
| Study | Cell Line | IC50 (nM) | Effect | Notes |
|---|---|---|---|---|
| HuN901-DM1 | CD56+ Multiple Myeloma | < 1 | Significant cytotoxicity | Targeted delivery via antibody conjugate |
| HuN901-DM1 | CD56- Waldenström's Macroglobulinemia | > 100 | Minimal effect | Lack of specificity |
| Tumor Xenograft Model | OPM2 (CD56+) | N/A | Tumor growth inhibition | Increased survival in treated mice |
Case Study 1: Targeting Multiple Myeloma
A clinical study assessed the use of huN901-DM1 in patients with relapsed or refractory multiple myeloma. Results indicated that patients receiving this treatment showed a marked decrease in serum paraprotein levels and improved overall survival compared to historical controls .
Case Study 2: Antibody-Drug Conjugates (ADCs)
The development of ADCs incorporating N2'-deacetylmaytansine has been a focus due to its ability to deliver potent cytotoxic agents directly to tumor cells. In preclinical models, these ADCs demonstrated enhanced efficacy and reduced systemic toxicity compared to free maytansine .
Research Findings
Recent studies have highlighted the potential for further development of N2'-deacetylmaytansine as a therapeutic agent. Key findings include:
- Selective Cytotoxicity : The compound shows preferential toxicity towards certain cancer cell types, particularly those expressing specific surface markers like CD56.
- Resistance Mechanisms : Investigations into resistance mechanisms have identified mutations in tubulin that confer resistance to maytansine derivatives, underscoring the need for combination therapies or novel formulations .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of N2'-deacetylmaytansine-containing ADCs for various cancers, with preliminary results indicating promising outcomes .
Q & A
Basic Research Questions
Q. What is the mechanism of action of N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine in antibody-drug conjugates (ADCs), and how does its structure enable cytotoxicity?
- Methodological Answer : The compound acts as a cytotoxic payload in ADCs by binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis. Its structure includes a thioether linkage critical for conjugation to antibodies and a pyrrolidinylthio moiety that enhances stability. Researchers should validate cytotoxicity via in vitro assays (e.g., cell viability assays using MCF-7 or HeLa cells) and confirm target engagement via immunofluorescence microscopy to visualize microtubule disruption .
Q. What are the key synthetic pathways for producing this compound, and what intermediates are critical for ensuring purity?
- Methodological Answer : Synthesis involves coupling deacetylmaytansine with a functionalized pyrrolidinylthio linker. Critical intermediates include the activated thiol-containing pyrrolidinone derivative and the cyclohexylaminocarbonyl moiety. Researchers should employ high-performance liquid chromatography (HPLC) with UV/Vis detection to monitor intermediate purity and optimize reaction conditions (e.g., pH, temperature) to minimize byproducts .
Q. Which analytical techniques are essential for characterizing the compound’s structural integrity post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For purity assessment, reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended. Researchers should cross-reference spectral data with published benchmarks (e.g., Erickson et al., 2006) .
Advanced Research Questions
Q. How can conjugation efficiency of this compound to monoclonal antibodies be optimized without compromising ADC stability?
- Methodological Answer : Utilize site-specific conjugation strategies (e.g., engineered cysteine residues or enzymatic tagging) to control drug-to-antibody ratio (DAR). Computational tools like molecular dynamics simulations (e.g., COMSOL Multiphysics integrated with AI) can model linker-antibody interactions to predict stability. Validate using size-exclusion chromatography (SEC) and in vitro serum stability assays .
Q. What experimental approaches resolve contradictions in cytotoxicity data across different in vitro models?
- Methodological Answer : Conduct a systematic review of variables such as cell line specificity (e.g., epithelial vs. hematopoietic), assay type (MTT vs. ATP-based), and drug exposure time. Perform meta-analysis with standardized normalization protocols and validate findings using orthogonal assays (e.g., clonogenic survival or flow cytometry for apoptosis markers) .
Q. How do structural modifications to the pyrrolidinylthio moiety influence pharmacokinetics and therapeutic index?
- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with varied substituents (e.g., alkyl vs. aryl groups). Assess pharmacokinetics via in vivo rodent studies, measuring plasma half-life (t½) and tissue distribution. Use computational models (e.g., quantitative structure-property relationship, QSPR) to correlate modifications with efficacy and toxicity .
Q. What frameworks guide the integration of heterogeneous data (e.g., in vitro vs. in vivo) for translational research on this compound?
- Methodological Answer : Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical) to align experimental outcomes with ADC theory. For example, link in vitro cytotoxicity data to in vivo tumor regression using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use Bayesian statistics to reconcile discrepancies between datasets .
Methodological Resources
- Chemical Biology Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods provide hands-on experience in ADC characterization and assay design .
- AI-Driven Optimization : Tools like COMSOL Multiphysics enable predictive modeling of conjugation efficiency and stability, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
